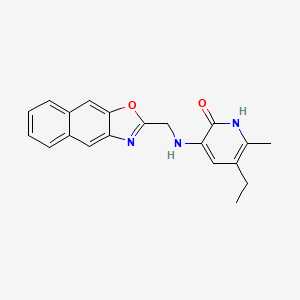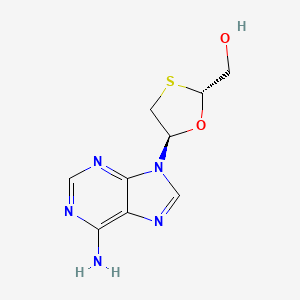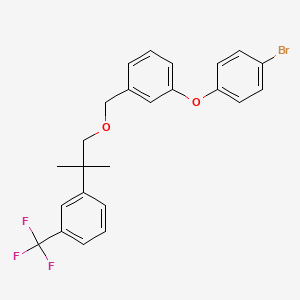
Benzene, 1-(4-bromophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(4-bromophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- is a complex organic compound that features a benzene ring substituted with bromophenoxy and trifluoromethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(4-bromophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- typically involves multi-step organic reactions. One common approach might include:
Bromination: Introduction of a bromine atom to the benzene ring.
Etherification: Formation of the phenoxy group through a nucleophilic substitution reaction.
Alkylation: Attachment of the trifluoromethylphenyl group via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could involve the removal of the bromine atom or reduction of other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could replace the bromine or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution or halogens for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce new functional groups like nitro or alkyl groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or materials. Its unique structure might make it useful in the development of new polymers or as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, derivatives of this compound could be explored for their potential pharmacological properties. The trifluoromethyl group is known to enhance the biological activity of many compounds, making it a candidate for drug development.
Industry
Industrially, this compound might find applications in the production of specialty chemicals, coatings, or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action for any biological or chemical effects of this compound would depend on its interaction with specific molecular targets. For example, it might interact with enzymes or receptors in biological systems, leading to a particular physiological response. The pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- Benzene, 1-(4-chlorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-
- Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-
Uniqueness
The presence of the bromine atom and the trifluoromethyl group in Benzene, 1-(4-bromophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- distinguishes it from similar compounds
特性
CAS番号 |
80843-94-3 |
|---|---|
分子式 |
C24H22BrF3O2 |
分子量 |
479.3 g/mol |
IUPAC名 |
1-bromo-4-[3-[[2-methyl-2-[3-(trifluoromethyl)phenyl]propoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C24H22BrF3O2/c1-23(2,18-6-4-7-19(14-18)24(26,27)28)16-29-15-17-5-3-8-22(13-17)30-21-11-9-20(25)10-12-21/h3-14H,15-16H2,1-2H3 |
InChIキー |
RRWZLZBIAALENS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC(=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


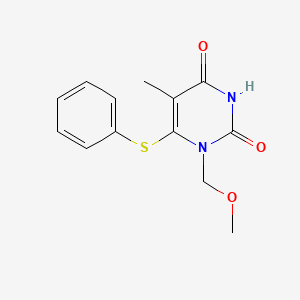
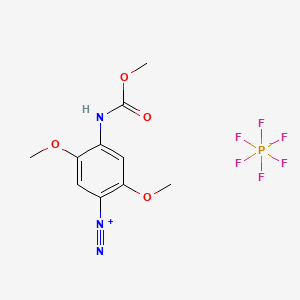
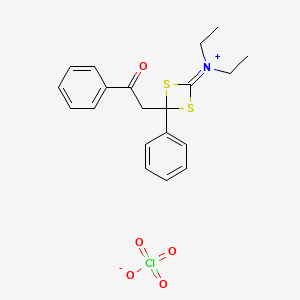
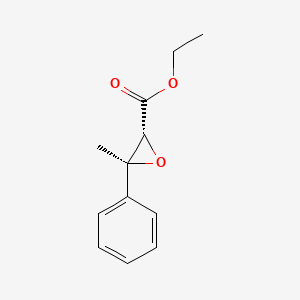
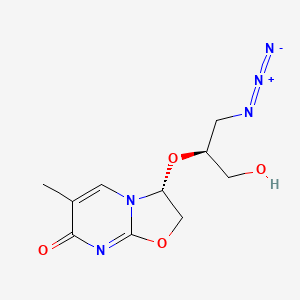
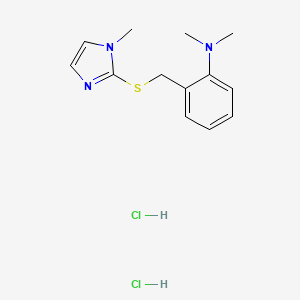
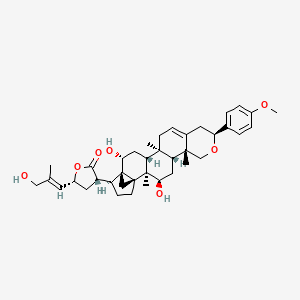
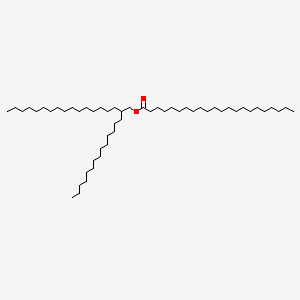
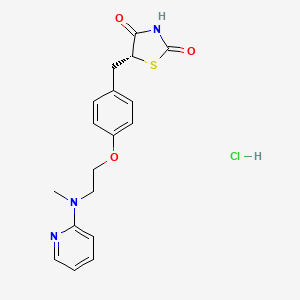
![[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate](/img/structure/B15193993.png)
